molecular formula C19H28N2O5S B258039 N-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)isoleucine

N-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)isoleucine

Cat. No. B258039
M. Wt: 396.5 g/mol
InChI Key: VVJUDWGQQYSPJH-PBHICJAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)isoleucine, commonly known as MIAMI, is an amino acid derivative that has gained significant attention in scientific research due to its potential applications in the field of medicine. MIAMI is a synthetic compound that is structurally similar to natural amino acids and is designed to mimic their functions in the body. In

Mechanism of Action

MIAMI works by inhibiting the activity of enzymes involved in key cellular pathways. Specifically, MIAMI targets the activity of enzymes involved in the mTOR pathway, which is responsible for regulating cell growth and proliferation. By inhibiting the activity of these enzymes, MIAMI can slow down the growth of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects
MIAMI has been shown to have a range of biochemical and physiological effects. In cancer cells, MIAMI has been found to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. In neurons, MIAMI has been shown to protect against oxidative stress and reduce inflammation. MIAMI has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using MIAMI in lab experiments is its specificity for targeting the mTOR pathway. This makes it a valuable tool for studying the role of this pathway in various cellular processes. However, one limitation of using MIAMI is its synthetic nature, which may limit its applicability to natural systems.

Future Directions

There are several future directions for research on MIAMI. One area of interest is the development of MIAMI-based therapeutics for the treatment of cancer and neurological disorders. Another direction is the investigation of MIAMI's effects on other cellular pathways and processes. Additionally, the development of more efficient synthesis methods for MIAMI could help to facilitate its widespread use in scientific research.

Synthesis Methods

MIAMI is synthesized by reacting isoleucine with 4-methylphenylsulfonyl chloride and N-carbobenzyloxy-4-piperidone in the presence of a base. The reaction yields the desired compound, which is then purified through column chromatography to obtain the final product. The synthesis method has been optimized to produce high yields of MIAMI with minimal impurities.

Scientific Research Applications

MIAMI has been shown to have potential applications in the field of medicine, particularly in the treatment of cancer and neurological disorders. In cancer research, MIAMI has been found to inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. MIAMI has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.

properties

Product Name

N-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)isoleucine

Molecular Formula

C19H28N2O5S

Molecular Weight

396.5 g/mol

IUPAC Name

(2S,3R)-3-methyl-2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C19H28N2O5S/c1-4-14(3)17(19(23)24)20-18(22)15-9-11-21(12-10-15)27(25,26)16-7-5-13(2)6-8-16/h5-8,14-15,17H,4,9-12H2,1-3H3,(H,20,22)(H,23,24)/t14-,17+/m1/s1

InChI Key

VVJUDWGQQYSPJH-PBHICJAKSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C

SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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